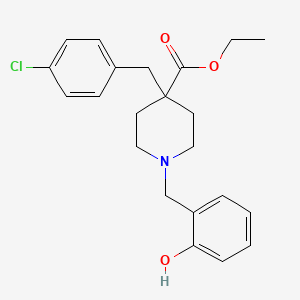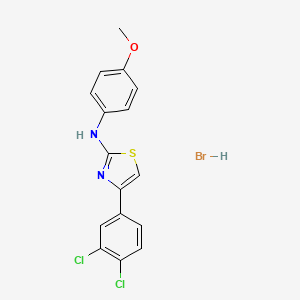![molecular formula C18H12BrNO B5015686 2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5015686.png)
2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBPA, and it is a highly versatile molecule that can be used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of PBPA is not well understood, and further research is needed to elucidate its mode of action. However, it has been suggested that the compound may interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
PBPA has been found to exhibit low toxicity, making it a promising candidate for use in various biomedical applications. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, making it potentially useful in the treatment of various diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBPA is its ease of synthesis, which makes it readily available for use in laboratory experiments. The compound also exhibits excellent fluorescent properties, making it suitable for use in various applications such as fluorescence microscopy and imaging. However, PBPA has some limitations, such as its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
The potential applications of PBPA are vast, and further research is needed to explore its full potential. Some of the future directions for research on PBPA include:
1. Development of new synthetic routes for PBPA and its derivatives.
2. Investigation of the mechanism of action of PBPA and its interaction with biological molecules.
3. Exploration of the potential applications of PBPA in the development of fluorescent probes and sensors.
4. Investigation of the potential use of PBPA in the treatment of various diseases such as cancer and neurodegenerative disorders.
5. Development of new methods for the synthesis of PBPA-based polymers and dendrimers.
Conclusion:
In conclusion, PBPA is a highly versatile compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound exhibits excellent fluorescent properties, making it suitable for use in the development of fluorescent probes and sensors. PBPA has also been used as a building block in the synthesis of various organic compounds. Further research is needed to explore the full potential of PBPA and its derivatives.
Métodos De Síntesis
The synthesis of PBPA involves the reaction of 4-bromobenzaldehyde and 3-(2-propyn-1-yloxy)benzaldehyde with malononitrile in the presence of a base catalyst. This reaction results in the formation of PBPA as the main product. The synthesis of PBPA is a straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
PBPA has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound has been found to exhibit excellent fluorescent properties, making it suitable for use in the development of fluorescent probes and sensors. PBPA has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3-prop-2-ynoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO/c1-2-10-21-18-5-3-4-14(12-18)11-16(13-20)15-6-8-17(19)9-7-15/h1,3-9,11-12H,10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXKPGZFIOTHMH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5015605.png)
![4-[4-(4-morpholinylsulfonyl)phenyl]-N-1-naphthyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B5015612.png)
![4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5015620.png)
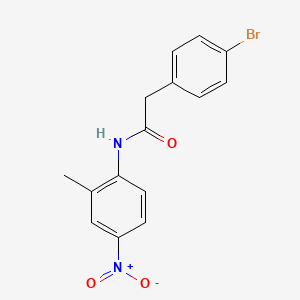
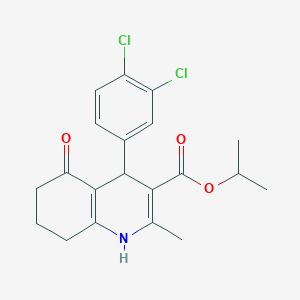
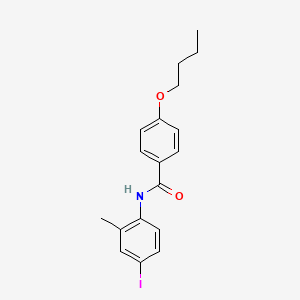
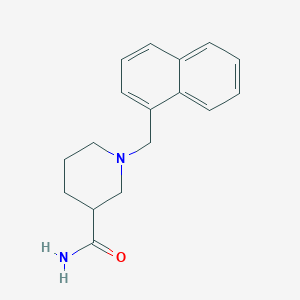
![3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5015644.png)
![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5015648.png)
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)
